
Chlorotrimethylphosphine gold(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotrimethylphosphine gold(I) can be synthesized through the reaction of gold(I) chloride with trimethylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
AuCl+P(CH3)3→(CH3)3PAuCl
The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for chlorotrimethylphosphine gold(I) are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with considerations for scaling up the reaction and ensuring purity and yield.
Chemical Reactions Analysis
Types of Reactions
Chlorotrimethylphosphine gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands, such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, thiolates, and other nucleophiles. These reactions typically occur in polar solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as halogens or peroxides can be used to oxidize gold(I) to gold(III).
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce gold(I) to metallic gold.
Major Products Formed
Substitution Reactions: Products include various gold(I) complexes with different ligands.
Oxidation Reactions: Products include gold(III) complexes.
Reduction Reactions: Products include metallic gold.
Scientific Research Applications
Chlorotrimethylphosphine gold(I) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biological Research: It has been investigated for its antibacterial and antiviral properties, showing effectiveness against various bacterial strains and viruses.
Material Science: Gold complexes are used in the development of advanced materials, including nanomaterials and electronic devices.
Mechanism of Action
The mechanism of action of chlorotrimethylphosphine gold(I) involves its interaction with biological molecules and enzymes. One of the primary targets is the sarcoplasmic reticulum Ca²⁺-ATPase, an enzyme involved in calcium ion transport. Chlorotrimethylphosphine gold(I) inhibits this enzyme by binding to its active site, leading to a decrease in enzyme activity. This inhibition can affect various cellular processes, including muscle contraction and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Chlorotriphenylphosphine gold(I): Similar in structure but with triphenylphosphine as the ligand.
Chlorotriethylphosphine gold(I): Similar in structure but with triethylphosphine as the ligand.
Dichloro(2-pyridinecarboxylate) gold(III): A gold(III) complex with different ligands and oxidation state.
Uniqueness
Chlorotrimethylphosphine gold(I) is unique due to its specific ligand (trimethylphosphine) and its gold(I) oxidation state. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications in catalysis and medicine .
Properties
Molecular Formula |
C3H9AuClP |
|---|---|
Molecular Weight |
308.50 g/mol |
IUPAC Name |
gold(1+);trimethylphosphane;chloride |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 |
InChI Key |
BVRRHCPRDPAYFI-UHFFFAOYSA-M |
Canonical SMILES |
CP(C)C.[Cl-].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B12346340.png)
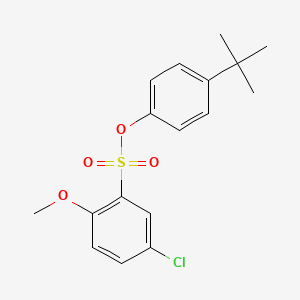
![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)
![(E)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12346358.png)
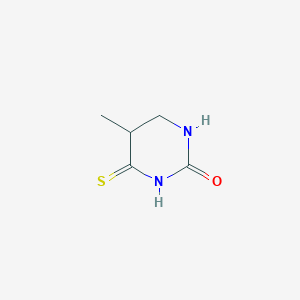
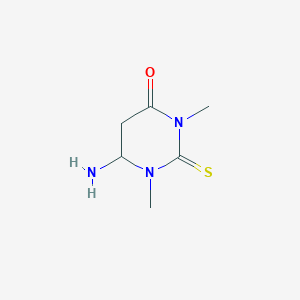
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)
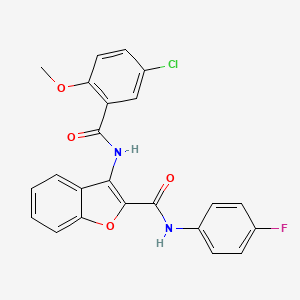
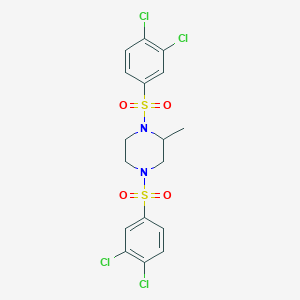
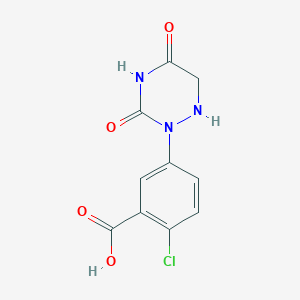
![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B12346394.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B12346400.png)
